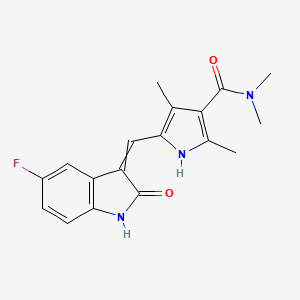

Sunitinib Impurity 18

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H18FN3O2 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N,N,2,4-tetramethyl-1H-pyrrole-3-carboxamide |

InChI |

InChI=1S/C18H18FN3O2/c1-9-15(20-10(2)16(9)18(24)22(3)4)8-13-12-7-11(19)5-6-14(12)21-17(13)23/h5-8,20H,1-4H3,(H,21,23) |

InChI Key |

JJCBMURHXKLBIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC(=C1C(=O)N(C)C)C)C=C2C3=C(C=CC(=C3)F)NC2=O |

Origin of Product |

United States |

Formation Pathways and Degradation Mechanisms of Sunitinib Impurity 18

Process-Related Impurity Formation during Sunitinib Synthesis

The manufacturing process of Sunitinib is a multi-step chemical synthesis. researchgate.net Impurities can be introduced or created at various stages, stemming from the starting materials, intermediates, reagents, or the reaction conditions employed. daicelpharmastandards.com

Analysis of Synthetic Routes and Potential Byproduct Generation

The synthesis of Sunitinib typically involves the condensation of two key intermediates: a substituted pyrrole (B145914) moiety and a 5-fluoro-oxindole moiety. researchgate.netgoogle.com A common route involves the Knoevenagel condensation of N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide with 5-fluoro-1,3-dihydroindol-2-one. researchgate.netgoogle.com

Byproducts, such as Impurity 18, can be generated through several mechanisms during this process:

Incomplete Reactions : If the condensation reaction does not go to completion, unreacted intermediates will remain in the reaction mixture. veeprho.com

Side Reactions : The reactive functional groups on the intermediates can participate in alternative, unintended reactions, leading to the formation of structural analogues of Sunitinib.

Isomerization : The final condensation step creates a (Z)-isomer, which is the active form. However, formation of the (E)-isomer can occur, representing a geometric isomer impurity.

Alternative synthetic strategies, such as those introducing the amide side chain at an earlier stage, also present unique byproduct profiles. beilstein-journals.org For instance, a process involving the ring opening of 4-methyleneoxetan-2-one with N,N-diethylethane-1,2-diamine generates a β-keto amide intermediate, which is then converted to the pyrrole ring. beilstein-journals.org Each distinct synthetic pathway carries the risk of producing a different set of process-related impurities. researchgate.net

Influence of Reaction Conditions on Impurity Profile

The conditions under which the synthesis is performed have a significant impact on the purity of the final Sunitinib product. Several factors can influence the type and quantity of impurities formed.

A modified process published in the Journal of Organic Chemistry highlights the challenges of high-temperature reactions (115-120°C), which can lead to the formation of numerous impurities and operational difficulties like frothing. google.com Carrying out reactions at more moderate temperatures (70-75°C) can help minimize these issues. google.com The choice of catalyst, such as pyrrolidine, and the solvent system (e.g., ethanol, methanol) are also critical variables that affect not only the reaction yield but also the impurity profile. google.com

| Reaction Parameter | Influence on Impurity Formation | Source |

| Temperature | High temperatures (e.g., 115-120°C) can increase the formation of multiple byproducts. | google.com |

| Catalyst | The type and concentration of the catalyst (e.g., pyrrolidine) can affect the rate of side reactions. | google.com |

| Solvent | The choice of solvent (e.g., ethanol, methanol) can influence reaction kinetics and the solubility of intermediates and byproducts, affecting the final purity. | google.com |

| Reaction Time | Extended reaction times may lead to the formation of degradation products or further side reactions. | google.com |

Role of Starting Materials and Intermediates in Impurity Formation

The purity of the raw materials and key intermediates used in the synthesis is a primary determinant of the final API's purity. daicelpharmastandards.comhres.ca Impurities present in these precursor materials can be carried through the synthetic sequence to contaminate the final product.

A notable example is the formation of desethyl-sunitinib. This impurity can arise if the starting material, N,N-diethylethylenediamine, is contaminated with its own precursor, N-ethylethylenediamine. This leads to the formation of a desethyl pyrrole intermediate, which then condenses to form the final desethyl-sunitinib impurity. google.com Research has shown that such impurities can be difficult to remove even with multiple crystallizations, underscoring the importance of using highly pure starting materials. google.com Therefore, the impurity profile of key intermediates, such as N-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide and 5-fluoro-1,3-dihydroindol-2-one, must be carefully controlled. google.comnih.gov

Degradation-Related Formation of Sunitinib Impurity 18

Sunitinib can degrade when exposed to certain environmental conditions, such as light, heat, oxygen, and humidity, leading to the formation of degradation impurities. veeprho.comgoogle.com These impurities are not process-related but are a result of the molecule's inherent chemical instability under stress conditions.

Oxidative Degradation Pathways

Oxidation is a significant degradation pathway for many pharmaceutical products, and Sunitinib is susceptible to this process. veeprho.comsynthinkchemicals.com Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of oxidized derivatives, such as Sunitinib N-Oxide. veeprho.comdaicelpharmastandards.com The presence of peroxides in pharmaceutical excipients, for example in polyvinylpyrrolidone (B124986) (PVP), can also promote oxidative degradation of the API during storage. google.com The tertiary amine in the diethylaminoethyl side chain of Sunitinib is a potential site for oxidation, which could be a pathway for the formation of impurities like Impurity 18.

Hydrolytic Degradation Pathways

Hydrolysis, the cleavage of chemical bonds by reaction with water, is another common degradation route. synthinkchemicals.com Sunitinib contains an amide bond, which can be susceptible to hydrolysis, particularly under acidic or basic conditions. google.comresearchgate.net This degradation would split the molecule, cleaving the N-[2-(diethylamino)ethyl] side chain from the pyrrole ring. This could result in the formation of a carboxylic acid-containing impurity. Studies have shown that pharmaceutical compositions of Sunitinib can suffer from the formation of impurities upon storage due to hydrolysis and oxidation, necessitating careful control of factors like moisture in the packaging. google.com

Thermal Degradation Pathways

Thermal degradation studies, typically conducted at temperatures between 40–80 °C, are performed to assess the stability of a drug under heat stress. unpad.ac.id For Sunitinib, forced degradation studies have been performed under various stress conditions, including thermal stress. researchgate.net Thermal analysis using Differential Scanning Calorimetry (DSC) shows that Sunitinib has a distinct endothermic peak corresponding to its melting point at approximately 200.86 °C, indicating its thermal behavior. mdpi.com

While Sunitinib has been subjected to thermal stress in forced degradation studies, the resulting degradation products are not always specified in detail. researchgate.net There is currently no specific information available in published studies that confirms the formation of This compound as a result of the thermal degradation of Sunitinib.

Proposed Mechanistic Studies on Impurity 18 Generation (Chemical Transformations)

The chemical structure of this compound has been identified as (Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-N,N,2,4-tetramethyl-1H-pyrrole-3-carboxamide. smolecule.compharmaffiliates.com This structure differs from the parent Sunitinib molecule in the side chain attached to the pyrrole-3-carboxamide group. Sunitinib features an N-[2-(diethylamino)ethyl] group, whereas Impurity 18 possesses an N,N-dimethyl group.

The transformation from Sunitinib to this compound would necessitate the cleavage of the C-N bond of the carboxamide and subsequent replacement of the entire diethylaminoethyl amide group with a dimethylamide group. To date, no specific mechanistic studies detailing the chemical reactions or transformations that lead to the formation of this compound from Sunitinib have been published.

Metabolic Formation of this compound

This compound, also known as Sunitinib Dimethyl Amide Analog, has been identified as a metabolite of Sunitinib. pharmaffiliates.comveeprho.combiosynth.comcymitquimica.com Sunitinib is known to be extensively metabolized in the body, primarily by the cytochrome P450 enzyme CYP3A4. pharmgkb.orgdrugbank.com

The principal metabolic pathway for Sunitinib is N-de-ethylation, which is mediated by CYP3A4 and results in the formation of its primary active metabolite, N-desethyl Sunitinib (also known as SU12662). pharmgkb.orgcaymanchem.comnih.gov This active metabolite has a longer half-life than Sunitinib itself. drugbank.com Other minor metabolic pathways for Sunitinib include hydroxylation and N-oxidation. nih.gov

While this compound is recognized as a metabolite, the specific enzymatic pathway responsible for its formation has not been elucidated in the available scientific literature. The transformation from Sunitinib's N-(2-diethylaminoethyl)carboxamide side chain to the N,N-dimethylcarboxamide of Impurity 18 is a complex biotransformation that is distinct from the well-documented N-de-ethylation pathway.

Advanced Analytical Methodologies for Characterization and Quantification of Sunitinib Impurity 18

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating and quantifying impurities in pharmaceutical substances. For Sunitinib and its related compounds, High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most powerful and widely applied techniques. These methods offer the high resolution and sensitivity required to detect and measure trace-level impurities like Sunitinib Impurity 18.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a robust, stability-indicating HPLC method is essential for separating Sunitinib from its potential impurities, including Impurity 18, and various degradation products. researcher.liferesearchgate.net Such methods must be capable of resolving all significant compounds from the parent API to ensure accurate quantification. This compound is utilized as a reference standard in the development and validation of these analytical methods. smolecule.comclearsynth.com

Reversed-Phase HPLC Applications

Reversed-phase HPLC (RP-HPLC) is the predominant mode of chromatography used for the analysis of Sunitinib and its impurities. alentris.org In this technique, a non-polar stationary phase is used with a polar mobile phase. The non-polar nature of Sunitinib and its related impurities allows for effective separation based on their differential partitioning between the stationary and mobile phases.

Several studies have successfully employed RP-HPLC for the separation of Sunitinib from its impurities. One validated method utilized a Phenomenex Luna C18 column to achieve this separation. researchgate.netresearchgate.net Another comprehensive study on stress degradation products also relied on a C18 stationary phase, demonstrating its suitability for resolving the API from its degradants and other related substances. researcher.life

Gradient Elution Strategies

To achieve optimal separation of a complex mixture of compounds with varying polarities, such as Sunitinib and its numerous impurities, gradient elution is often necessary. This strategy involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the proportion of the organic solvent.

A stability-indicating method employed a gradient flow of ammonium (B1175870) formate (B1220265) buffer and acetonitrile (B52724) to effectively separate Sunitinib, its impurities, and four degradation products. researcher.liferesearchgate.net The gradient program ensures that both early-eluting polar impurities and late-eluting non-polar compounds, including the main drug substance, are resolved with sharp, symmetrical peaks within a reasonable analysis time. researcher.life For instance, in one method, Sunitinib eluted at 8.4 minutes, while various impurities were resolved at earlier retention times of 1.9, 3.5, and 4.8 minutes. researcher.liferesearchgate.net Another UPLC method used a gradient program starting with 5% organic phase (acetonitrile with 0.1% formic acid) and increasing to 35% over 6 minutes to separate photodegradation products. unpad.ac.id

Stationary Phase Selection Considerations

The choice of stationary phase is critical for achieving the desired selectivity and resolution in HPLC. For the analysis of Sunitinib and its impurities, C18 (octadecylsilane) columns are the most commonly reported stationary phases due to their hydrophobicity and ability to effectively retain and separate the target analytes. researcher.liferesearchgate.net

Specific columns that have been successfully used include the Waters XBridge C18 (250 mm × 4.6 mm, 5 µm), Phenomenex Luna C18 (150 mm × 4.6 mm, 5 µm), and ACQUITY UPLC® BEH C18 (50 mm x 2.1 mm, 1.7 µm). researcher.liferesearchgate.netresearchgate.netunpad.ac.id The choice between these columns depends on the specific requirements of the method, such as desired resolution, analysis time, and compatibility with the detection system (e.g., UV or mass spectrometry). The smaller particle size of the UPLC column (1.7 µm) allows for higher efficiency and faster analysis times. unpad.ac.id

Mobile Phase Composition and pH Effects

The mobile phase composition, including the type of organic modifier, buffer, and pH, plays a pivotal role in controlling the retention and selectivity of the separation. For Sunitinib analysis, mobile phases typically consist of an aqueous component (often a buffer) and an organic modifier like acetonitrile or methanol. researchgate.netresearchgate.net

One effective method uses a mobile phase of ammonium formate buffer with a pH of 4.8 and acetonitrile. researcher.liferesearchgate.net The pH of the mobile phase is a critical parameter as it affects the ionization state of the analytes. Sunitinib and many of its impurities contain ionizable functional groups, and controlling the pH is essential for achieving reproducible retention times and good peak shapes. Another approach utilized a simpler mobile phase of Acetonitrile: Methanol: Water (70:20:10, v/v/v) for the quantitative determination of Sunitinib. researchgate.netresearchgate.net The detection of the separated compounds is commonly performed using a UV detector, with wavelengths set at 258 nm or 277 nm depending on the specific method. researcher.liferesearchgate.netresearchgate.net

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Stationary Phase | Waters XBridge C18 (250 mm × 4.6 mm, 5 µm) | Phenomenex Luna C18 (150 mm × 4.6 mm, 5 µm) | ACQUITY UPLC® BEH C18 (50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Ammonium formate buffer (pH 4.8) and Acetonitrile | Acetonitrile: Methanol: Water (70:20:10, v/v/v) | 0.1% formic acid in water and 0.1% formic acid in acetonitrile |

| Elution Mode | Gradient | Isocratic | Gradient |

| Flow Rate | 0.7 mL/min | 1.0 mL/min | 0.3 mL/min |

| Detection (UV) | 258 nm | 277 nm | Not specified in source, but used with MS/MS |

| Reference | researcher.liferesearchgate.net | researchgate.netresearchgate.net | unpad.ac.id |

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) presents a simple, cost-effective, and efficient alternative to HPLC for the analysis of Sunitinib and its impurities. scite.ai This technique allows for the parallel analysis of multiple samples, reducing solvent consumption and time. scite.ai A validated HPTLC method has been developed for the determination of Sunitinib malate (B86768) and its related impurities. scielo.brresearchgate.netusp.br

In this method, samples are applied as bands on an aluminum plate pre-coated with silica (B1680970) gel, which serves as the stationary phase. scielo.brresearchgate.net The separation is achieved using a mobile phase consisting of dichloromethane, methanol, toluene, and ammonia (B1221849) solution. scite.aiscielo.br This solvent system was optimized to ensure that Sunitinib malate was thoroughly separated from key impurities, including the E-isomer, Sunitinib N-oxide, and Impurity B. scielo.brresearchgate.net For quantitative analysis, a slightly different mobile phase of dichloromethane, methanol, and ammonia solution was used, under which the Z-isomer of Sunitinib had a retention factor (Rf) of 0.53 ± 0.02. scielo.br Detection and quantification are performed densitometrically in absorbance mode at a wavelength of 430 nm. scielo.brresearchgate.net The method demonstrated good linearity over a concentration range of 27.34 to 437.5 ng/spot, proving its suitability for accurate and sensitive quantification. researchgate.netusp.br

| Parameter | HPTLC Method Details |

|---|---|

| Stationary Phase | Aluminum TLC plate pre-coated with silica gel |

| Mobile Phase (Separation) | Dichloromethane: Methanol: Toluene: Ammonia solution (5%) (3:1.5:0.5:0.05 v/v/v/v) |

| Mobile Phase (Quantification) | Dichloromethane: Methanol: Ammonia solution |

| Detection | Densitometrically in absorbance mode |

| Wavelength | 430 nm |

| Rf Value (Sunitinib Z-isomer) | 0.53 ± 0.02 (for quantification) |

| Linearity Range | 27.34 to 437.5 ng/spot |

| Reference | scite.aiscielo.brresearchgate.net |

Gas Chromatography (GC) Considerations for Volatile Byproducts

While this compound itself is a complex, non-volatile molecule unsuitable for direct Gas Chromatography (GC) analysis, the technique is crucial for controlling the manufacturing process by monitoring for volatile byproducts and residual solvents. scirp.org The synthesis of complex molecules like Sunitinib and its impurities involves multiple steps where various organic solvents are used. bibliotekanauki.pl These solvents, if not effectively removed, can remain in the final API as organic volatile impurities (OVIs). asianpubs.org

GC, particularly when coupled with a headspace sampler, is the industry-standard method for the analysis of residual solvents in pharmaceuticals. scirp.orgbibliotekanauki.pl The methodology involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase, which is then injected into the GC system. scirp.org This approach prevents the non-volatile API and impurities from contaminating the GC system while providing high sensitivity for the volatile analytes. phenomenex.com For specific impurities of Sunitinib, other analytical techniques like GC or mass spectrometry (MS) may be necessary. The choice of detector, commonly Flame Ionization Detection (FID) or Mass Spectrometry (MS), offers high sensitivity and specificity for identification and quantification. scirp.org

Table 1: Typical GC Parameters for Residual Solvent Analysis in Pharmaceutical Ingredients

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Technique | Headspace Gas Chromatography (HS-GC) | Isolates volatile analytes from the non-volatile drug substance matrix. |

| Column | Capillary column (e.g., DB-624, Stabilwax) | Separates individual volatile compounds based on their boiling points and polarity. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides robust quantification for hydrocarbons; MS provides definitive identification. |

| Temperature Program | Gradient temperature ramp | Optimizes separation of solvents with a wide range of boiling points. |

Supercritical Fluid Chromatography (SFC) Potential

Supercritical Fluid Chromatography (SFC) is a powerful "green" analytical technique that combines the advantages of both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). twistingmemoirs.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, which exhibits low viscosity and high diffusivity, enabling rapid and highly efficient separations. twistingmemoirs.comsouthampton.ac.uk

For the analysis of this compound, SFC presents significant potential. Given the structural similarity between the impurity, the API, and other related substances, SFC's high separation efficiency is a major advantage. southampton.ac.uk The technique excels at separating isomers and structurally similar analytes, a common challenge in impurity profiling. southampton.ac.uk Recent developments have highlighted the use of SFC for analyzing Sunitinib and its impurities. researchgate.net By modifying the supercritical CO2 with small amounts of polar solvents (e.g., methanol), the mobile phase polarity can be fine-tuned to achieve optimal selectivity and resolution. twistingmemoirs.com

Table 2: Comparison of SFC with HPLC for Impurity Analysis

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Primary Mobile Phase | Supercritical CO2 (often with co-solvents) | Aqueous buffers and organic solvents |

| Analysis Speed | Faster (3-5 times faster than LC) southampton.ac.uk | Slower due to higher mobile phase viscosity |

| Solvent Consumption | Significantly lower, reduced use of organic solvents twistingmemoirs.com | High consumption of organic solvents |

| Environmental Impact | "Green" technique, less toxic waste southampton.ac.uk | Generates significant hazardous solvent waste |

| Separation Efficiency | High, especially for chiral and structurally similar compounds southampton.ac.uk | Good, but can be challenging for complex mixtures |

| Operating Pressure | High | High |

The use of SFC can lead to shorter analysis times and a drastic reduction in hazardous solvent waste, aligning with green chemistry principles and lowering operational costs. twistingmemoirs.comsouthampton.ac.uk

Spectroscopic and Spectrometric Characterization Methods

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of pharmaceutical impurities due to its exceptional sensitivity and ability to provide molecular weight and structural information. americanpharmaceuticalreview.com For this compound, high-resolution mass spectrometry (HRMS) is employed to determine its precise mass. This measurement is accurate enough to allow for the calculation of the elemental composition, which for this compound is C18H18FN3O2. smolecule.comdaicelpharmastandards.com This information is a critical first step in structural elucidation. americanpharmaceuticalreview.com

Tandem MS (MS/MS) experiments are then used to fragment the molecule. By analyzing the fragmentation patterns and comparing them to the patterns of the parent drug, Sunitinib, chemists can deduce the structural modifications that differentiate the impurity from the API. researchgate.netamericanpharmaceuticalreview.com

LC-MS/MS Methodologies

When coupled with liquid chromatography, LC-MS/MS becomes a powerful platform for both the quantification and identification of impurities. researchgate.net The chromatographic separation resolves the impurity from the API and other components before it enters the mass spectrometer. researchgate.net This separation is vital for accurate quantification, especially when dealing with isomeric impurities.

Developed methods for Sunitinib and its related substances often use a reversed-phase C18 column with a gradient elution of a buffered aqueous phase and an organic solvent like acetonitrile or methanol. researchgate.netresearchgate.net In an LC-MS/MS system, the mass spectrometer is typically operated in a selected reaction monitoring (SRM) mode for quantification. This involves monitoring a specific precursor-to-product ion transition, which provides outstanding selectivity and sensitivity, allowing for the detection and quantification of impurities at very low levels. unpad.ac.id An optimized LC-MS/MS method was recently developed for quantifying Sunitinib, demonstrating the technique's robustness. nih.gov

Table 3: Exemplar LC-MS/MS Method Parameters for Sunitinib-Related Substances

| Parameter | Setting | Reference |

|---|---|---|

| LC Column | Waters XBridge C18 (250 mm × 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase A | Ammonium formate buffer (pH 4.8) or 0.1% Formic acid in water | researchgate.netunpad.ac.id |

| Mobile Phase B | Acetonitrile or Methanol | researchgate.netunpad.ac.id |

| Flow Rate | 0.3 - 0.7 mL/min | researchgate.netresearchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive | unpad.ac.id |

| MS/MS Transition | Specific to the analyte (e.g., Sunitinib N-oxide: 415.4/326.3) | unpad.ac.id |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

While MS provides strong evidence for a proposed structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation. americanpharmaceuticalreview.com Once this compound is isolated, a suite of NMR experiments is performed to definitively establish its chemical architecture. veeprho.com

Proton (¹H) NMR reveals the number and types of hydrogen atoms and their neighboring environments. Carbon-13 (¹³C) NMR provides information on the carbon skeleton of the molecule. To assemble the complete structure, two-dimensional (2D) NMR techniques are essential. Experiments like COSY (Correlation Spectroscopy) identify proton-proton couplings within the same spin system, while HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) experiments reveal correlations between protons and carbons over two to three bonds and one bond, respectively. veeprho.com The collective data from these experiments allows for the complete and unequivocal assignment of the this compound structure.

Table 4: NMR Experiments for Structural Elucidation of this compound

| Experiment | Information Provided |

|---|---|

| ¹H NMR | Provides information on the chemical environment, number, and connectivity of protons. |

| ¹³C NMR | Shows the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃). |

| DEPT | Differentiates between CH, CH₂, and CH₃ carbon signals. |

| COSY (¹H-¹H) | Identifies protons that are spin-coupled to each other, establishing connectivity through bonds. |

| HSQC (¹H-¹³C) | Correlates protons directly to the carbons they are attached to. |

| HMBC (¹H-¹³C) | Shows longer-range (2-3 bond) correlations between protons and carbons, key for connecting molecular fragments. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. studymind.co.uklongdom.org Each functional group (e.g., C=O, N-H, O-H) absorbs IR radiation at a characteristic frequency, resulting in a unique spectral "fingerprint". mdpi.comvscht.cz

For this compound, an IR spectrum would be used to confirm the presence of key structural motifs. The data serves as an orthogonal technique to complement and support the structural data obtained from MS and NMR. For instance, the presence of amide and ketone carbonyl groups, N-H bonds in the pyrrole (B145914) and indole (B1671886) rings, and the C-F bond can be confirmed by their characteristic absorption bands. studymind.co.uk

Table 5: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Amide & Oxo-indole | C=O (stretch) | 1650 - 1750 (strong) |

| Alkene & Aromatic Ring | C=C (stretch) | 1450 - 1650 (variable) |

| Pyrrole & Indole Rings | N-H (stretch) | 3200 - 3500 (moderate) |

| Alkyl Groups | C-H (stretch) | 2850 - 3000 (strong) |

Ultraviolet (UV) Detection in Chromatographic Systems

Ultraviolet (UV) detection remains a cornerstone in the quantitative analysis of pharmaceutical compounds within chromatographic systems like High-Performance Liquid Chromatography (HPLC). google.com Its application in the analysis of Sunitinib and its impurities, including Impurity 18, is based on the principle that these molecules possess chromophores that absorb light in the UV-Visible spectrum. researchgate.net The Sunitinib molecule's structure, which includes a fluorinated oxindole (B195798) ring system conjugated with a pyrrole carboxamide, gives it a distinct UV absorbance profile. smolecule.com

The selection of an appropriate detection wavelength is paramount for achieving optimal sensitivity and selectivity. For Sunitinib and its related substances, the maximum absorbance (λmax) is often observed around 425-431 nm, which provides a high signal response for the analyte and its structurally similar impurities. researchgate.netscielo.brnih.gov In some developed HPLC methods, other wavelengths such as 268 nm or 277 nm have also been utilized for monitoring Sunitinib and its impurities. researchgate.netgoogle.com The choice of wavelength can be optimized to enhance the signal-to-noise ratio for trace-level impurities or to achieve better resolution from other components in the sample matrix. researchgate.net A Diode Array Detector (DAD) or a variable wavelength UV detector is typically employed, allowing for the simultaneous monitoring at multiple wavelengths and the acquisition of UV spectra to aid in peak identification and purity assessment. google.com

Method Validation Parameters for Impurity 18 Analysis (Adherence to ICH Guidelines)

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. saapjournals.org For the analysis of this compound, this involves a comprehensive evaluation of several performance characteristics as defined by the ICH Q2(R1) guidelines to ensure the method is reliable, reproducible, and accurate for quantifying this specific impurity. researchgate.netich.org

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components. ich.org In the context of this compound analysis, this is a critical parameter.

To establish specificity, a chromatographic method must demonstrate sufficient resolution between the peak for Impurity 18 and the peaks for the Sunitinib API, other known impurities (like the E-isomer or N-oxide), and any potential degradation products. researchgate.netscielo.br This is typically verified by injecting a blank solution (diluent), a solution of the Sunitinib API, and a solution of the API spiked with Impurity 18 and other potential impurities. google.comipindexing.com The absence of interfering peaks at the retention time of Impurity 18 in the blank and un-spiked API chromatograms confirms the method's specificity. ipindexing.com Furthermore, forced degradation studies—where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light—are performed to show that the impurity peak is resolved from any resulting degradation product peaks. researchgate.netrjptonline.org

Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal over a specified range. ich.org For an impurity quantification method, the range must cover the expected levels of the impurity, typically from the reporting threshold up to 120% of the specification limit. mdpi.com

To determine the linearity for this compound, a series of solutions with known concentrations of the impurity standard are prepared and analyzed. researchgate.net A calibration curve is then constructed by plotting the peak area response against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be ≥ 0.99. scielo.bripindexing.com

Table 1: Example Linearity Data for Sunitinib Analytical Methods

| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Analytical Technique | Source |

|---|---|---|---|

| 6 - 14 | 0.999 | RP-HPLC/UV | ipindexing.com |

| 3 - 15 | 0.9993 | RP-HPLC/UV | researchgate.net |

| 27.34 - 437.5 (ng/spot) | > 0.99 | HPTLC | scielo.brresearchgate.net |

Accuracy refers to the closeness of the test results to the true value, while precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ich.org

Accuracy for an impurity method is typically assessed by performing recovery studies. ipindexing.com This involves spiking the drug product or substance with known amounts of the this compound standard at different concentration levels (e.g., three levels covering the specified range). ich.org The percentage of the impurity that is recovered by the method is then calculated. Acceptable recovery is generally within the range of 80-120% for impurities. mdpi.comresearchgate.net

Precision is evaluated at two levels:

Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by analyzing a minimum of six replicate samples at 100% of the test concentration or nine determinations across three concentration levels. ich.orgipindexing.com

Intermediate Precision: This expresses the variation within the same laboratory, but considers different days, different analysts, or different equipment. researchgate.net

The precision is expressed as the Relative Standard Deviation (%RSD) of the measurements. For impurity analysis, the %RSD should typically be not more than 10%, although this can vary depending on the impurity concentration. ipindexing.com

Table 2: Example Accuracy and Precision Data from Sunitinib Validation Studies

| Parameter | Concentration Levels | Result | Acceptance Criteria | Source |

|---|---|---|---|---|

| Accuracy | 80%, 100%, 120% of pure drug | % Recovery: 98-102% | Typically 80-120% for impurities | ipindexing.com |

| Accuracy | 3 levels | % Recovery: 94.09% to 111.22% | Typically 80-120% for impurities | mdpi.com |

| Repeatability | 10µg/ml (n=6) | % RSD: 0.768% | ≤ 2% | ipindexing.com |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. ich.orginnovareacademics.in

For impurities, it is crucial that the LOQ is at or below the reporting threshold. ich.org LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. innovareacademics.in

Table 3: Example LOD and LOQ Values in Sunitinib Analysis

| Analyte | LOD | LOQ | Analytical Method | Source |

|---|---|---|---|---|

| Sunitinib | 0.8 ng/mL | 0.24 ng/mL* | RP-HPLC/UV | ipindexing.com |

| Sunitinib | 0.4089 µg/ml | 1.2269 µg/ml | RP-HPLC/UV | researchgate.net |

| Sunitinib Malate | 23.26 ng/spot | 70.50 ng/spot | HPTLC | scielo.br |

| Nilotinib Impurities | 0.005 - 0.03 ppm | 0.014 - 0.09 ppm | RP-HPLC | innovareacademics.in |

*Note: The original source ipindexing.com reports these values as 0.8 and 0.24 ng/mL, which is an unusual ratio for LOD and LOQ. This may be a typographical error in the source publication.

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. wjbphs.com For an HPLC method for this compound, robustness would be tested by making slight changes to parameters such as:

Flow rate (e.g., ± 0.1 mL/min). ipindexing.com

Mobile phase composition (e.g., ± 2% in organic solvent ratio). wjbphs.com

Column temperature (e.g., ± 5 °C). rjptonline.org

Detection wavelength (e.g., ± 2 nm). ipindexing.com

pH of the mobile phase buffer. researchgate.net

The method is considered robust if the system suitability parameters, such as peak resolution and symmetry, remain within the defined acceptance criteria during these variations. ijpsonline.com

Ruggedness evaluates the reproducibility of test results under the variation of conditions such as different laboratories, analysts, or instruments, although this is not always required for methods intended for use within a single laboratory. wjbphs.comresearchgate.net

System Suitability Parameters

System suitability testing is an integral component of analytical method validation, designed to ensure that the chromatographic system is adequate for the intended analysis. innovareacademics.in Before initiating the analysis of this compound, a series of system suitability tests are performed on a standard solution to verify the performance of the high-performance liquid chromatography (HPLC) system. scribd.com These tests confirm that the method can produce results that are both accurate and precise.

The parameters evaluated are based on established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net Key system suitability parameters for an analytical method capable of resolving and quantifying this compound typically include the tailing factor (or asymmetry factor), theoretical plates (a measure of column efficiency), and the relative standard deviation (%RSD) of peak area and retention time from replicate injections of a standard solution. innovareacademics.in These parameters ensure that the chromatographic peak for Impurity 18 is well-defined, symmetrical, and reproducible, which is crucial for accurate quantification. semanticscholar.org

For a validated HPLC method analyzing Sunitinib and its related substances, including Impurity 18, the acceptance criteria for these parameters are stringent to guarantee reliable performance. rjptonline.orgwjpps.com A typical set of system suitability parameters and their acceptance criteria are detailed in the table below.

Table 1: Representative System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Tailing Factor (T) | NMT 2.0 | Ensures peak symmetry, preventing co-elution issues. |

| Theoretical Plates (N) | NLT 3000 | Indicates high column efficiency and good separation. |

| % RSD of Peak Area | NMT 2.0% | Demonstrates the precision of the detector's response. |

| % RSD of Retention Time | NMT 2.0% | Shows the stability of the pump and mobile phase delivery. |

NMT: Not More Than; NLT: Not Less Than; %RSD: Percent Relative Standard Deviation. Data is representative of typical HPLC methods for impurity analysis. ijpsonline.com

Analytical Quality by Design (AQbD) Approach in Method Development for Impurity 18

The development of robust and reliable analytical methods for quantifying specific impurities like this compound increasingly utilizes the Analytical Quality by Design (AQbD) framework. rjptonline.org This systematic approach moves away from traditional trial-and-error method development towards a more proactive and science-based process that begins with predefined objectives. researchgate.net The primary goal of applying AQbD is to build quality into the analytical method, ensuring it remains effective and consistent throughout its lifecycle. ijpsr.com

The AQbD process for an impurity method involves several key stages. It starts with defining the Analytical Target Profile (ATP), which outlines the method's objectives, including the need to accurately and precisely quantify this compound at specified levels. ijpsr.com This is followed by a risk assessment to identify Critical Method Parameters (CMPs)—such as mobile phase composition, pH, column temperature, and flow rate—that could potentially impact Critical Method Attributes (CMAs), which are the method's performance characteristics like resolution, peak tailing, and retention time. rjptonline.orgresearchgate.net

Design of Experiments (DoE) is then employed to systematically study the effects of the identified CMPs on the CMAs. rjptonline.org This allows for the creation of a "design space," which is a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. ijpsr.com Operating within this established design space ensures the method's robustness. Finally, a control strategy is developed to monitor the method's performance over time, guaranteeing its continued suitability for the quantification of this compound. google.com

Table 2: AQbD Framework for this compound Method Development

| AQbD Stage | Description for Impurity 18 Analysis | Examples of Parameters |

|---|---|---|

| Analytical Target Profile (ATP) | To accurately quantify this compound in the drug substance or product. | Detect and quantify the impurity at levels compliant with regulatory standards (e.g., ICH guidelines). |

| Risk Assessment | Identify method variables that can impact method performance. | Mobile Phase pH, % Organic, Column Temperature, Flow Rate. |

| Design of Experiments (DoE) | Systematically evaluate the impact of variables on critical attributes. | Studying the effect of pH and % Acetonitrile on the resolution between Sunitinib and Impurity 18. rjptonline.org |

| Method Design Space | Define the robust operating region for the analytical method. | A defined range for temperature (e.g., 35-45°C) and flow rate (e.g., 0.8-1.2 mL/min) that consistently meets suitability criteria. google.com |

| Control Strategy | Implement procedures to ensure the method remains in a state of control. | Routine system suitability checks, use of control charts, and periodic method performance verification. |

Impurity Control Strategies and Stability Assessment for Sunitinib Impurity 18

Process Optimization for Impurity 18 Minimization during Sunitinib Manufacturing

The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of the final drug product. In the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, the formation of various impurities can occur. daicelpharmastandards.com Sunitinib Impurity 18, a process-related impurity, requires strict control to meet regulatory standards. synzeal.com Process optimization strategies are therefore essential to minimize its formation during manufacturing. These strategies encompass the control of raw material purity, in-process monitoring, and post-synthesis purification.

Control of Raw Material Purity

The quality of starting materials and intermediates is fundamental to controlling the impurity profile of the final active pharmaceutical ingredient (API). daicelpharmastandards.com For Sunitinib synthesis, using high-purity raw materials is a primary strategy to minimize the introduction of precursors that could lead to the formation of Impurity 18. daicelpharmastandards.com The manufacturing process of Sunitinib involves the condensation of key intermediates. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl If these intermediates contain impurities with similar reactivity, they can participate in side reactions, generating unwanted products like Impurity 18.

For instance, the synthesis of a key intermediate, N-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxyamide, has been shown to be susceptible to the formation of a desethyl impurity. google.com This related substance, if present in the intermediate, can carry through the subsequent reaction steps to form the corresponding impurity in the final Sunitinib product. google.com Therefore, stringent specifications and analytical testing of starting materials and intermediates are crucial. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl One approach involves developing specific analytical methods to detect and quantify potential precursors to Impurity 18 in the raw materials. Recrystallization or other purification methods for starting materials can also be employed to enhance their purity before they enter the main synthesis stream. acs.org

| Strategy | Description | Rationale |

| High-Purity Starting Materials | Sourcing and using raw materials and intermediates that meet stringent purity specifications. daicelpharmastandards.com | Minimizes the introduction of precursors that can lead to the formation of Impurity 18. |

| Stringent In-house Specifications | Establishing and adhering to strict in-house specifications for all materials used in the synthesis. geneesmiddeleninformatiebank.nl | Ensures consistent quality and reduces the risk of impurity formation. |

| Analytical Testing of Raw Materials | Implementing specific analytical methods to detect and quantify potential precursors to Impurity 18. | Allows for the rejection of raw material batches that do not meet the required purity levels. |

| Purification of Intermediates | Employing purification techniques like crystallization for key intermediates. google.com | Removes impurities that may have formed in earlier steps, preventing their carry-over into the final product. |

In-Process Control and Monitoring

In-process controls (IPCs) and monitoring are vital for ensuring that the synthesis of Sunitinib proceeds as expected and that the formation of Impurity 18 is kept to a minimum. geneesmiddeleninformatiebank.nl This involves monitoring critical process parameters (CPPs) such as reaction temperature, time, pH, and solvent purity, as these can significantly influence the reaction pathways and the impurity profile. researchgate.net

For example, in the condensation reaction to form the Sunitinib base, the choice of solvent and catalyst can impact the yield and purity of the product. google.com Deviations from optimized conditions can lead to an increase in side reactions and the formation of impurities. The use of techniques like High-Performance Liquid Chromatography (HPLC) at various stages of the manufacturing process allows for the real-time monitoring of the reaction progress and the detection of any significant increase in Impurity 18 levels. researchgate.netgoogle.com If an upward trend in the impurity is observed, adjustments can be made to the process parameters to mitigate its formation. synzeal.com

| Parameter | Control Measure | Impact on Impurity 18 Formation |

| Reaction Temperature | Strict temperature control throughout the synthesis. | Deviations can alter reaction kinetics and favor the formation of side products, including Impurity 18. |

| Reaction Time | Optimization and monitoring of reaction times for each step. | Prolonged reaction times can sometimes lead to the degradation of the product or the formation of further impurities. |

| pH | Control of pH at critical steps of the synthesis. | pH can influence the reactivity of functional groups and the solubility of reactants and products, affecting impurity formation. |

| Solvent Purity | Use of high-purity solvents. | Impurities in solvents can act as catalysts or reactants in side reactions. |

| In-Process HPLC Monitoring | Regular analysis of reaction mixtures using HPLC. researchgate.netgoogle.com | Allows for the timely detection of Impurity 18, enabling process adjustments to minimize its level. |

Post-Synthesis Purification Techniques

Following the completion of the chemical synthesis, purification steps are employed to remove any remaining impurities, including Impurity 18, from the crude Sunitinib. daicelpharmastandards.comresearchgate.net Crystallization is a common and effective method for purifying the final product. google.com The selection of an appropriate solvent system is critical for successful crystallization, as it should maximize the solubility of Sunitinib at elevated temperatures and minimize its solubility at lower temperatures, while keeping impurities dissolved in the mother liquor.

In some cases, multiple crystallizations may be necessary to achieve the desired level of purity. google.com Other purification techniques that can be considered include column chromatography, although this is often more suitable for smaller-scale production due to cost and scalability challenges. researchgate.net The effectiveness of the purification process is verified by analytical testing of the final Sunitinib API to ensure that the level of Impurity 18 and other impurities are below the specified limits set by regulatory authorities. geneesmiddeleninformatiebank.nl

| Purification Technique | Description | Key Considerations |

| Crystallization | Dissolving the crude product in a suitable solvent at a higher temperature and then allowing it to cool, causing the purified product to crystallize out. google.com | Selection of the appropriate solvent system is crucial for efficient removal of Impurity 18. |

| Slurry Wash | Suspending the crude product in a solvent in which it is poorly soluble, while the impurities are more soluble. | Can be effective for removing surface impurities. |

| Column Chromatography | Separating the desired compound from impurities based on their differential adsorption to a stationary phase. researchgate.net | Generally more applicable for smaller scale due to cost and complexity. |

Development of Stability-Indicating Analytical Methods for Impurity 18

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can detect changes in the quality of a drug substance or drug product over time. nih.gov For Sunitinib, it is crucial to have a SIAM that can accurately separate and quantify Sunitinib from its impurities, including Impurity 18, and any degradation products that may form under various stress conditions. nih.govrjptonline.org This ensures that the stability of the drug can be reliably monitored throughout its shelf life.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for developing SIAMs for pharmaceutical products due to its high resolving power and sensitivity. researchgate.netresearchgate.net The development of a stability-indicating HPLC method for Sunitinib and its impurities would typically involve:

Column Selection: A reversed-phase column, such as a C18 column, is often the initial choice for separating non-polar to moderately polar compounds like Sunitinib and its impurities. researchgate.netrjptonline.org

Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used. researchgate.net The pH of the buffer and the gradient or isocratic elution profile are optimized to achieve adequate separation between Sunitinib, Impurity 18, and other related substances. rjptonline.org

Detector Selection: A UV detector is frequently used, with the detection wavelength set at a value where Sunitinib and its impurities exhibit significant absorbance, such as around 258-277 nm. researchgate.net A photodiode array (PDA) detector can also be employed to provide spectral information and assess peak purity. nih.gov

Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. researchgate.net

The specificity of the method is of paramount importance and is demonstrated by its ability to resolve the main drug peak from all potential impurities and degradation products, which is confirmed through forced degradation studies. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl

Forced Degradation Studies and Their Role in Impurity Profiling

Forced degradation, or stress testing, is a critical component in the development of a stability-indicating method and in understanding the intrinsic stability of a drug substance. nih.govajpsonline.com It involves subjecting the drug substance to harsh conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to accelerate its degradation. rjptonline.orgajpsonline.com The primary goals of forced degradation studies for Sunitinib, with a focus on Impurity 18, are:

To generate degradation products: This helps in identifying potential degradants that might form under normal storage conditions over a longer period. ajpsonline.com

To demonstrate the specificity of the analytical method: The method must be able to separate the intact drug from all the degradation products formed under these stress conditions. nih.gov

To elucidate degradation pathways: By identifying the structure of the degradation products, insights into the chemical breakdown of the drug molecule can be gained. researchgate.net

Studies have shown that Sunitinib is susceptible to degradation under acidic, basic, and oxidative conditions. researchgate.net The degradation products formed are separated and analyzed using techniques like HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their structures. researchgate.netresearchgate.net This information is invaluable for impurity profiling and for establishing appropriate storage conditions and packaging for the final drug product. ajpsonline.com

| Stress Condition | Typical Reagents/Conditions | Potential Outcome for Sunitinib |

| Acid Hydrolysis | Dilute hydrochloric acid or sulfuric acid, often with heating. researchgate.net | Formation of specific degradation products. researchgate.net |

| Base Hydrolysis | Dilute sodium hydroxide, often with heating. researchgate.net | Generation of different degradation products compared to acid hydrolysis. researchgate.net |

| Oxidation | Hydrogen peroxide solution. researchgate.net | Formation of oxidative degradation products, such as N-oxides. daicelpharmastandards.com |

| Thermal Degradation | Exposing the solid drug or a solution to high temperatures. rjptonline.org | Can lead to various degradation pathways. |

| Photodegradation | Exposing the drug to UV and visible light according to ICH guidelines. rjptonline.org | May result in the formation of photolytic degradation products. |

Influence of Storage Conditions and Packaging Materials on Impurity Formation

The stability of the active pharmaceutical ingredient (API) Sunitinib is a critical factor that can be significantly influenced by environmental conditions during storage and the choice of primary packaging materials. Degradation of Sunitinib can lead to the formation of various impurities, including this compound, through pathways such as hydrolysis and oxidation. google.comgoogle.comveeprho.com Therefore, understanding the impact of temperature, humidity, light, and packaging is essential for developing effective impurity control strategies.

Forced degradation studies, conducted under various stress conditions as per International Council for Harmonisation (ICH) guidelines, have shown that Sunitinib is highly sensitive to acid, base, and oxidative conditions, while remaining relatively stable under thermal and photolytic stress. researchgate.netresearcher.life These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods. geneesmiddeleninformatiebank.nlgoogle.comgoogle.com

Influence of Temperature and Humidity

Stability studies are routinely performed at long-term (e.g., 25°C / 60% Relative Humidity [RH]) and accelerated (e.g., 40°C / 75% RH) conditions to evaluate the impurity profile of Sunitinib formulations over time. geneesmiddeleninformatiebank.nlcbg-meb.nleuropa.eugeneesmiddeleninformatiebank.nl While many formulations demonstrate good stability, studies on solid dispersions of Sunitinib L-malate have shown that storage at elevated temperature and humidity can lead to the formation of degradation impurities. google.comgoogle.com The rate of hydrolysis and oxidation reactions, which are primary pathways for Sunitinib degradation, generally increases with higher temperatures and moisture levels. veeprho.com

For instance, stability data for Sunitinib malate (B86768) polymorphic form I showed it to be stable for up to 24 months at 25°C/60% RH and for six months at 40°C/75% RH. geneesmiddeleninformatiebank.nl Similarly, Sunitinib base form III is reported to be stable under extreme humidity and temperature conditions. cbg-meb.nlgeneesmiddeleninformatiebank.nl However, for certain formulations, especially those containing amorphous Sunitinib, controlling moisture is critical.

Table 1: Standard ICH Stability Testing Conditions for Sunitinib Formulations

| Storage Condition Type | Temperature | Relative Humidity (RH) | Minimum Duration | Reference |

|---|---|---|---|---|

| Long-term | 25°C ± 2°C | 60% ± 5% | 12-24 months | geneesmiddeleninformatiebank.nlcbg-meb.nl |

| Intermediate | 30°C ± 2°C | 65% ± 5% | 6 months | europa.eu |

| Accelerated | 40°C ± 2°C | 75% ± 5% | 6 months | geneesmiddeleninformatiebank.nlcbg-meb.nlgeneesmiddeleninformatiebank.nl |

Influence of Packaging Materials

The primary packaging system serves as a crucial barrier against environmental factors, particularly moisture, that can promote the formation of hydrolytic and oxidative impurities.

Research into various packaging materials for Sunitinib formulations has revealed significant differences in their ability to protect the drug product. google.comgoogle.com The Water Vapor Transmission Rate (WVTR), a measure of the passage of water vapor through a barrier material, is a key parameter in selecting appropriate packaging. google.com Studies have shown a direct correlation between the WVTR of blister packaging and the level of impurities detected after storage under accelerated conditions. google.com

It was observed that after 3 months of storage at 40°C/75% RH, the total amount of impurities in a Sunitinib composition decreased as the WVTR of the blister material decreased. google.com This highlights the importance of high-barrier packaging in mitigating the formation of degradation products like this compound.

Table 2: Effect of Blister Pack Material WVTR on Sunitinib Impurity Formation

| Blister Pack Material | Film Type | WVTR (g/m²/day) | Observed Impurity Level Trend | Reference |

|---|---|---|---|---|

| Triplex | PVC/PE/PVDC | 0.15 at 40°C/75% RH | Higher Impurity Formation | google.comgoogle.com |

| Aclar | PTFE | 0.07 at 40°C/75% RH | Intermediate Impurity Formation | google.comgoogle.com |

| Cold Form Foil (Alu-Alu) | Aluminum | ≤0.01 at 23°C/100% RH | Lower Impurity Formation | google.com |

Beyond the barrier properties of the packaging itself, the inclusion of desiccants to absorb water has been found to be a very effective strategy to suppress impurity formation in pharmaceutical compositions containing solid dispersions of Sunitinib L-malate. google.comgoogleapis.com In some cases, the influence of different capsule shells, such as gelatin versus HPMC, on the impurity profile has also been evaluated. google.comgoogle.com High-density polyethylene (B3416737) (HDPE) bottles with heat induction seals are also commonly used and have been shown to be acceptable for ensuring stability when stored at 25°C. hres.ca

Photostability studies conducted in accordance with ICH guidelines have generally shown that Sunitinib drug products are stable when exposed to light, suggesting that protection from light may be a less critical factor compared to moisture protection, provided a suitable immediate container is used. geneesmiddeleninformatiebank.nlcbg-meb.nlgeneesmiddeleninformatiebank.nl

International Council for Harmonisation (ICH) Guidelines for Impurity Control (e.g., Q3A, Q3B)

The foundation for controlling impurities in new drug substances and products is laid by the International Council for Harmonisation (ICH). The relevant guidelines, ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products, provide a framework for the identification, qualification, and setting of acceptance criteria for impurities. ich.orgeuropa.eueuropa.eufda.gov

ICH Q3A(R2) applies to drug substances produced by chemical synthesis and addresses impurities that may arise during the manufacturing process or storage. ich.orgeuropa.eu These are classified into organic impurities, inorganic impurities, and residual solvents. ich.orgjpionline.org The guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. ich.org For any new drug substance, impurities found in batches from the proposed commercial process form the basis for setting specifications. ich.org

ICH Q3B(R2) complements Q3A(R2) by providing guidance on impurities that are classified as degradation products of the drug substance or reaction products of the drug substance with excipients or the container closure system. europa.eugmp-compliance.org Similar to Q3A, it sets thresholds that trigger the need for reporting, identification, and qualification of these degradation products. europa.eu For an impurity like this compound, its control strategy would be dictated by these thresholds. If it is a process impurity from the synthesis of Sunitinib, Q3A guidelines apply; if it is a degradant formed in the final drug product, Q3B guidelines are followed. europa.eu

Table 1: ICH Q3A/Q3B Thresholds for Impurity Control

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Data sourced from ICH Q3A(R2) and Q3B(R2) guidelines. ich.orgeuropa.eu

Risk Assessment and Management Strategies for Sunitinib Impurities, including Impurity 18

A comprehensive risk assessment is essential for managing impurities in Sunitinib. This process involves identifying potential and actual impurities by evaluating the manufacturing process, starting materials, intermediates, and potential degradation pathways. ich.orgveeprho.com Impurities in Sunitinib can be categorized as process-related, degradation products, or elemental impurities. veeprho.com

Forced degradation studies, as recommended by ICH guidelines, are a key component of this risk assessment. researchgate.net Such studies on Sunitinib have shown its sensitivity to acidic, basic, and oxidative conditions, leading to the formation of various degradation products. researchgate.net Any impurity identified, such as Impurity 18, would be evaluated based on its source and potential to appear in the final product. The risk management strategy involves developing appropriate analytical methods to detect and quantify these impurities and establishing controls to ensure they remain below qualified levels. researchgate.net Stability studies on the final drug product under various conditions (e.g., 25°C/60% RH and 40°C/75% RH) are performed to monitor for any increase in impurities over the product's shelf life. geneesmiddeleninformatiebank.nl

Assessment of Potential Genotoxic Impurities

A critical subset of impurity risk assessment is the evaluation of Potentially Genotoxic Impurities (PGIs). These are compounds that have the potential to damage DNA and are often carcinogenic. researchgate.net The ICH M7 guideline provides a framework for the assessment and control of these impurities to limit potential carcinogenic risk. jpionline.orgresearchgate.net

The manufacturing process of Sunitinib, like many complex syntheses, may involve reagents and intermediates that are themselves reactive or could form by-products with genotoxic potential, such as alkyl halides or nitrosamines. pharmtech.com For example, nitrosamine (B1359907) impurities have become a major focus for regulatory agencies. researchgate.netdaicelpharmastandards.com A risk assessment for Sunitinib would involve a thorough review of the synthetic route and materials used to identify any potential for PGI formation. geneesmiddeleninformatiebank.nl If an impurity like this compound were identified and its structure suggested potential genotoxicity, it would be subject to stringent controls, often at much lower limits than non-genotoxic impurities, based on a calculated acceptable intake. The genotoxic potential of Sunitinib itself has been assessed, showing it was not mutagenic in bacteria but did show potential for numerical chromosome aberrations (polyploidy) in vitro. europa.eu This level of scrutiny would extend to its impurities.

Role of Reference Standards in Impurity Analysis and Regulatory Filings

Reference standards are indispensable tools in the pharmaceutical industry for ensuring the quality and consistency of drug products. smolecule.comveeprho.com A well-characterized reference standard for this compound is crucial for several reasons:

Identification: It allows for the unambiguous identification of the impurity peak in a chromatogram during analytical testing.

Quantification: It is used to accurately determine the amount of the impurity present in a batch of the drug substance or product. smolecule.com

Method Validation: Reference standards are essential for validating analytical methods (e.g., HPLC), demonstrating their accuracy, precision, and specificity for detecting and quantifying the impurity. synzeal.comcleanchemlab.com

Regulatory Compliance: Regulatory agencies require manufacturers to have robust control over impurities. The availability and use of reference standards are fundamental to demonstrating this control in regulatory submissions like Drug Master Files (DMFs) and New Drug Applications (NDAs). veeprho.comsynzeal.com

Suppliers of pharmaceutical reference standards provide a detailed Certificate of Analysis (CoA) that includes characterization data from techniques like NMR, Mass Spectrometry, and HPLC to confirm the identity and purity of the standard. daicelpharmastandards.com

Impurity Qualification Frameworks in Pharmaceutical Development

Qualification is the process of gathering and evaluating data to establish the biological safety of an impurity at a specified level. ich.orgeuropa.eu If an impurity, such as Impurity 18, is present in a Sunitinib drug substance or product at a level above the ICH qualification threshold, it must be qualified. ich.orgeuropa.eu

There are several pathways to qualify an impurity:

Clinical Trial Data: If the impurity was present at or above the proposed level in batches of Sunitinib used in pivotal clinical and safety studies, it is considered qualified. ich.org

Metabolite Data: An impurity that is also a significant metabolite in humans or animal models used for toxicity studies is generally considered qualified. ich.org

Literature Justification: The impurity's safety can be justified by citing scientific literature that provides adequate toxicological data. youtube.com

Dedicated Toxicological Studies: If the above methods are not applicable, specific toxicology studies on the isolated impurity may be required to establish a safe level of exposure. youtube.com

This systematic qualification process ensures that any impurity present at a notable level in the final drug product has been assessed for its potential impact on patient safety. jpionline.orgyoutube.com

Table 2: Compound Names Mentioned

| Compound Name | Type |

|---|---|

| Sunitinib | Active Pharmaceutical Ingredient |

| Sunitinib Malate | Salt form of Active Pharmaceutical Ingredient |

| Sunitinib Cyclamate | Salt form of Active Pharmaceutical Ingredient |

| This compound | Subject of Article |

| (Z)-N-(2-(ethyl(nitroso)amino)ethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | Sunitinib Nitrosamine Impurity |

| N-(2-aminoethyl)-N-ethylnitrous amide | Sunitinib Impurity |

| Sunitinib N-Oxide | Sunitinib Impurity / Metabolite |

| Sunitinib Acid Impurity | Sunitinib Impurity |

| N-(2-(Diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide | Sunitinib Aldehyde Impurity |

Conclusion

Sunitinib Impurity 18 is a significant marker of quality in the production of the anticancer drug Sunitinib. A thorough understanding of its chemical properties, potential formation pathways, and the analytical methods for its control is essential for ensuring the safety and efficacy of Sunitinib. The continuous refinement of analytical techniques and the synthesis of high-purity reference standards for impurities like this compound are cornerstones of modern pharmaceutical quality control.

Future Research Directions for Sunitinib Impurity 18

Development of Novel and Hyphenated Analytical Techniques

The detection and quantification of impurities at trace levels require highly sensitive and specific analytical methods. ijfmr.com While High-Performance Liquid Chromatography (HPLC) is a standard method for impurity analysis in Sunitinib, future research must focus on the development and refinement of more advanced and hyphenated techniques to characterize impurities like Sunitinib Impurity 18. contractpharma.comgrace.com

Hyphenated techniques, which couple separation techniques with spectroscopic methods, are at the forefront of modern pharmaceutical analysis because they provide both separation and structural identification capabilities. researchgate.netresearchgate.netajrconline.org Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) have revolutionized impurity profiling. ijfmr.comresearchgate.netajrconline.org For Sunitinib and its impurities, LC-MS/MS is particularly powerful, with over half of published analytical methods relying on this technique for its high sensitivity and applicability in complex matrices like plasma. sci-hub.seijpsjournal.com

Future research should aim to:

Enhance Sensitivity and Specificity: Develop methods capable of detecting and quantifying this compound at even lower concentrations than current techniques allow. biomedres.us This involves exploring advanced mass spectrometry analyzers like Time-of-Flight (TOF) or Orbitrap, which provide high-resolution mass accuracy for confident identification. ijpsjournal.com

Improve Separation Efficiency: Investigate the use of Ultra-High-Performance Liquid Chromatography (UHPLC) and Capillary Electrophoresis (CE) for faster analysis times and superior resolution of Sunitinib from its closely related impurities. sci-hub.se

Develop Multi-Analyte Methods: Create single, validated methods that can simultaneously detect and quantify Sunitinib, its known impurities (like the E-isomer and N-oxide), and unknown degradation products in one analytical run. scielo.brgoogle.commdpi.com

Table 1: Comparison of Advanced Analytical Techniques for Impurity Profiling

| Technique | Principle | Advantages | Application for this compound |

| HPLC-UV | Separates compounds based on polarity, with detection via UV-Vis absorption. biomedres.us | Simple, versatile, and widely available. ijfmr.com | Routine quality control, quantification of known impurities. biomedres.us |

| LC-MS/MS | Combines HPLC separation with the high sensitivity and specificity of tandem mass spectrometry. ijpsjournal.combiomedres.us | Gold standard for trace-level quantification, structural elucidation, and analysis in complex matrices. ijfmr.comsci-hub.sebiomedres.us | Definitive identification and quantification of Impurity 18, even in biological samples. sci-hub.se |

| LC-NMR | Links HPLC separation directly to an NMR spectrometer for detailed structural analysis. ijfmr.comajrconline.org | Unambiguous structure elucidation of unknown impurities without the need for isolation. ijfmr.com | Characterizing the precise chemical structure of a newly discovered process or degradation impurity. researchgate.net |

| GC-MS | Separates volatile and semi-volatile compounds followed by mass spectrometry detection. biomedres.us | Ideal for analyzing residual solvents and volatile impurities. contractpharma.combiomedres.us | Detecting volatile organic impurities that may be precursors to or associated with Impurity 18. |

| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in a capillary. researchgate.net | High separation efficiency, minimal sample and solvent consumption. sci-hub.se | Orthogonal method to HPLC for confirming purity and separating challenging isomeric impurities. |

Advanced Computational and Theoretical Studies on Impurity Formation Mechanisms

Understanding the "why" and "how" of impurity formation is critical for effective control. Advanced computational and theoretical studies offer a predictive, rather than reactive, approach to managing impurities like this compound. By modeling reaction pathways and degradation processes, it is possible to identify the critical process parameters that favor impurity formation. raps.org

Future research in this area should focus on:

Predictive Toxicology: Employing in silico toxicology models to predict the potential toxicity of this compound and other related substances. researchgate.net Computational tools can assess mutagenicity and other toxicological endpoints, helping to establish safe limits for impurities and prioritize their control. bohrium.com

Degradation Pathway Simulation: Using quantum mechanics and molecular dynamics simulations to model the degradation of the Sunitinib molecule under various stress conditions (e.g., acid, base, oxidation, light, heat). researchgate.netgmpinsiders.compharmainfo.in This can elucidate the precise chemical reactions that lead to the formation of this compound.

Risk Assessment Modeling: Integrating theoretical predictions into risk assessment frameworks like Quality by Design (QbD). contractpharma.compharmatimesofficial.com By identifying process parameters that have the highest risk of generating impurities, manufacturing processes can be designed to operate within a space that minimizes their formation. raps.org For instance, theoretical models can calculate the potential formation of nitrosamine (B1359907) impurities based on the levels of nitrites in excipients and other process variables. nih.gov

A key strategy involves performing a preliminary risk assessment to identify all potential impurities based on the chemical properties of materials used in the manufacturing process. raps.org This theoretical prediction helps manage unexpected issues during development and scale-up. raps.org

Strategies for Impurity Profiling in Complex Matrices

The analysis of this compound is often complicated by the matrix in which it is found, such as the final drug product containing multiple excipients or biological fluids like plasma or urine. sci-hub.segmpinsiders.comscispace.com These complex matrices can interfere with the detection and accurate quantification of trace-level impurities.

Future research must develop robust strategies for impurity profiling in these environments, including:

Advanced Sample Preparation: Developing novel and efficient sample extraction and clean-up techniques. This includes methods like solid-phase extraction (SPE) and liquid-liquid extraction to selectively isolate this compound from interfering matrix components before analysis. researchgate.net

Matrix Effect Mitigation in LC-MS: Investigating and implementing strategies to overcome matrix effects in LC-MS/MS analysis, which can cause ion suppression or enhancement and lead to inaccurate quantification. This may involve the use of stable isotope-labeled internal standards.

Forced Degradation Studies: Conducting comprehensive forced degradation or stress studies on the Sunitinib drug product, not just the API. gmpinsiders.comregistech.com Subjecting the final formulation to heat, humidity, light, and different pH conditions helps identify potential interactions between Sunitinib and excipients that could lead to the formation of this compound during storage. researchgate.netgmpinsiders.comglobalresearchonline.net

The development of sensitive screening methods for genotoxic impurities, such as nitrosamines, in Sunitinib drug products is also a critical area of research, requiring methods with extremely low limits of detection (LOD). ijpsjournal.commdpi.com

Application of Green Chemistry Principles to Impurity Mitigation in Sunitinib Synthesis

The most effective strategy for controlling impurities is to prevent their formation in the first place. Applying the principles of green chemistry to the synthesis of Sunitinib can significantly reduce the generation of this compound and other unwanted by-products, while also creating a more environmentally sustainable manufacturing process. researchgate.net

Future research directions include:

Electrochemical Synthesis: Expanding the use of electrochemical methods for key steps in Sunitinib synthesis. Research has demonstrated that electrosynthesis using iodide as a mediator can achieve high yields at room temperature, avoiding the use of hazardous reagents and toxic organic solvents like toluene. rsc.orgrsc.orgresearchgate.net